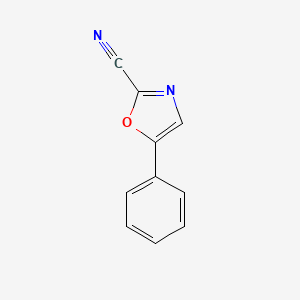

5-Phenyloxazole-2-carbonitrile

Description

Overview of Heterocyclic Compounds in Organic Synthesis and Advanced Materials

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. Their diverse structures and electronic properties make them indispensable in various scientific fields.

The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a key structural motif in a vast array of biologically active compounds and functional materials. alliedacademies.orgnih.govresearchgate.net The unique arrangement of atoms in the oxazole ring imparts specific physicochemical properties that are crucial for its diverse applications. researchgate.net Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibiotic, and anticancer properties. alliedacademies.orgnih.govjocpr.com This has made them a focal point for medicinal chemists in the quest for new therapeutic agents. nih.govjocpr.com Furthermore, the oxazole nucleus serves as a versatile scaffold in the synthesis of more complex molecules, including natural products and advanced materials like organic light-emitting diodes (LEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net

The nitrile, or cyano (-C≡N), functional group is a highly valuable entity in organic synthesis. nih.gov Its strong electron-withdrawing nature and linear geometry influence the reactivity of adjacent parts of a molecule. fiveable.me The carbon-nitrogen triple bond provides a reactive site for a variety of chemical transformations. ebsco.com Nitriles can be readily converted into other important functional groups, such as amines, carboxylic acids, and amides, making them versatile precursors in multi-step syntheses. ebsco.comnumberanalytics.com This reactivity allows for the construction of complex molecular architectures from simpler starting materials. ebsco.com The introduction of a nitrile group can also significantly impact the biological activity of a molecule, often enhancing its potency and selectivity by participating in interactions with biological targets. numberanalytics.com

Historical Context and Evolution of Oxazole-Nitrile Synthesis

The synthesis of oxazole derivatives has a rich history, with foundational methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis being developed in the early 20th century. cutm.ac.inmdpi.com These early methods often required harsh reaction conditions. A significant advancement came with the development of the Van Leusen reaction in 1972, which utilizes tosylmethylisocyanide (TosMIC) for the one-pot synthesis of oxazoles from aldehydes under milder conditions. wikipedia.orgmdpi.com

The synthesis of oxazoles bearing a nitrile group has evolved with the broader field of organic chemistry. Early approaches may have involved multi-step sequences, first constructing the oxazole ring and then introducing the nitrile functionality. More contemporary methods focus on efficiency and atom economy. Recent research highlights the direct synthesis of cyano-substituted oxazoles. For instance, a method for the direct synthesis of 5-aryloxazole-4-carbonitriles from acetophenones using potassium ferricyanide as a non-toxic cyanide source has been described. rsc.orgscispace.com Another modern approach involves the iodine(III)-mediated reaction of ketones with nitriles to form highly substituted oxazoles in a single step under mild conditions. mdpi.com These innovative strategies simplify the synthesis of these valuable compounds, making them more accessible for further research and application. researchgate.net

Rationale for Research on 5-Phenyloxazole-2-carbonitrile

The specific compound this compound has garnered attention due to its unique combination of a phenyl group, an oxazole core, and a nitrile function. evitachem.com

This compound possesses a distinct molecular architecture that suggests significant potential in synthetic and medicinal chemistry. The key structural components are:

A five-membered oxazole ring: This aromatic heterocycle provides a stable and rigid scaffold. evitachem.com

A phenyl group at position 5: This bulky aromatic substituent can influence the compound's solubility, crystal packing, and interactions with biological macromolecules.

A nitrile group at position 2: This electron-withdrawing group activates the oxazole ring for certain chemical transformations and offers a handle for further synthetic modifications. nih.govnumberanalytics.com

The interplay of these features makes this compound an intriguing subject for chemical exploration.

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules. evitachem.com For instance, derivatives of 5-phenyloxazole-2-carboxylic acid have been synthesized and investigated as potential inhibitors of tubulin polymerization, a target in cancer therapy. researchgate.netnih.gov The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, providing a direct route to such compounds. ebsco.com Furthermore, the oxazole ring itself can participate in cycloaddition reactions, offering pathways to other heterocyclic systems like pyridines. wikipedia.org The presence of both the phenyl and nitrile groups on the oxazole core allows for systematic modifications to explore structure-activity relationships in drug discovery programs. ontosight.ai

Propriétés

Numéro CAS |

70594-46-6 |

|---|---|

Formule moléculaire |

C10H6N2O |

Poids moléculaire |

170.17 g/mol |

Nom IUPAC |

5-phenyl-1,3-oxazole-2-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H |

Clé InChI |

VVPKXWNJXPWSTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C#N |

SMILES canonique |

C1=CC=C(C=C1)C2=CN=C(O2)C#N |

Origine du produit |

United States |

Q & A

Q. Advanced Research Focus

- Protection-Deprotection : Temporarily mask reactive sites (e.g., nitrile groups) using trimethylsilyl chloride .

- Flow Chemistry : Continuous reactors reduce intermediate degradation, as shown in for pyrazole synthesis .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustment of stoichiometry .

How can researchers validate the crystallographic purity of this compound derivatives?

Advanced Research Focus

Single-crystal XRD (e.g., CCDC datasets) is the gold standard. and highlight the importance of refining thermal displacement parameters (R-factor < 5%) and validating hydrogen bonding networks . For amorphous solids, pair distribution function (PDF) analysis or solid-state NMR resolves structural ambiguities.

What are the limitations of current catalytic systems in scaling up this compound synthesis?

Q. Advanced Research Focus

- Catalyst Recycling : Homogeneous catalysts (e.g., ionic liquids) are difficult to recover. Heterogeneous alternatives (e.g., Fe₃O₄ nanoparticles) offer magnetic separation but suffer from leaching .

- Solvent Waste : Aqueous protocols reduce toxicity but require energy-intensive lyophilization. Supercritical CO₂ extraction is a greener alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.